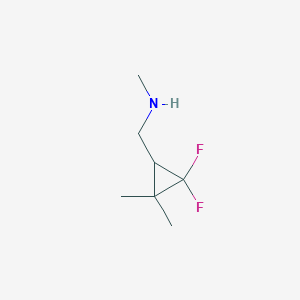

1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine

Description

Properties

IUPAC Name |

1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6(2)5(4-10-3)7(6,8)9/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCWTBRRAQLUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(F)F)CNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,2-Difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine is a compound of interest due to its unique structural features and potential biological activities. The compound's molecular formula is and it is characterized by the presence of difluorinated cyclopropyl moieties. This article aims to explore the biological activity of this compound through various studies and data sources.

Biological Activity Overview

The biological activity of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine has not been extensively documented in the literature. However, some relevant findings include:

Data Table: Predicted Biological Properties

| Property | Value |

|---|---|

| Molecular Weight | 135.085 g/mol |

| Predicted Collision Cross Section (CCS) | 132.5 Ų |

| Acute Toxicity | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

Study 1: Toxicological Assessment

A study focusing on the toxicological profile of similar compounds indicated that difluorinated amines could exhibit neurotoxic effects. The structural similarity suggests that 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine may also possess neurotoxic properties. Further research is needed to confirm these effects specifically for this compound.

Study 2: Pharmacological Implications

Research on related compounds has shown that modifications in the cyclopropyl structure can lead to significant changes in receptor binding affinity. For instance, alterations in fluorination patterns have been linked to enhanced interactions with neurotransmitter receptors, potentially implicating this compound in pharmacological applications targeting neurological disorders.

Study 3: Environmental Impact

The environmental persistence of fluorinated compounds raises concerns regarding their ecological impact. Studies indicate that such compounds can bioaccumulate and may disrupt endocrine functions in wildlife. Understanding the environmental fate of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine is crucial for assessing its overall safety profile.

Comparison with Similar Compounds

1-[3-(2,2-Difluoroethoxy)phenyl]-N-methylmethanamine

Molecular Formula: C₁₀H₁₃F₂NO Monoisotopic Mass: 201.09652 Da Key Differences:

- Core Structure : Replaces the cyclopropane with a phenyl ring substituted with a 2,2-difluoroethoxy group.

- Higher molecular weight (201 vs. 135 Da) may reduce blood-brain barrier permeability.

- Applications: No direct pharmacological data, but structurally related to fluorinated amines used in drug discovery .

1-(5-(2,4-Difluorophenyl)-1-((3-Fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine

Molecular Formula: Not explicitly provided (). Key Features:

N,α-Dimethyl-3-(trifluoromethyl)benzeneethanamine

Molecular Formula: C₁₁H₁₄F₃N Monoisotopic Mass: 217.23 Da Key Differences:

- Core Structure : Benzene ring substituted with a trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety.

- Functional Impact :

Comparative Data Table

Research Implications

- Fluorine Substitution : Both the cyclopropane and phenyl analogs utilize fluorine for electronic modulation, but the cyclopropane’s strain may confer unique reactivity or binding kinetics.

- Ring Systems : Cyclopropanes offer steric constraints that could enhance target selectivity compared to flexible chains or planar aromatic systems.

- Pharmacological Potential: The lack of data on the cyclopropane derivative highlights opportunities for studies on metabolic stability, toxicity, and target engagement.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine generally follows these key steps:

- Construction of the 3,3-dimethylcyclopropyl core.

- Introduction of geminal difluoro substituents at the 2-position of the cyclopropane ring.

- Installation of the N-methylmethanamine functional group at the 1-position.

This approach requires selective fluorination methods and careful control of stereochemistry due to the strained cyclopropane ring.

Fluorination of Cyclopropyl Precursors

Selective difluorination of cyclopropyl derivatives is a critical step. A common approach uses electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) to introduce the geminal difluoro substituents on a cyclopropyl bisphosphonate precursor, as demonstrated in related difluoromethylene bisphosphonate syntheses. Although this exact reagent is used for bisphosphonates, the fluorination principle applies to cyclopropyl substrates bearing suitable leaving groups or activated positions.

- For example, tetraethyl methylenebisphosphonate can be fluorinated with NFSI to yield tetraethyl difluoromethylene bisphosphonate in good yield (71%).

- Analogous fluorination on cyclopropyl substrates bearing methyl or ethyl esters could be adapted to generate the difluoro-substituted cyclopropane core.

Construction of the 3,3-Dimethylcyclopropyl Ring

The 3,3-dimethylcyclopropyl ring is typically formed via cyclopropanation reactions of alkenes with suitable carbene or carbenoid reagents. Common methods include:

- Simmons–Smith cyclopropanation using diiodomethane and zinc-copper couple on alkenes bearing gem-dimethyl substituents.

- Carbene transfer from diazo compounds under metal catalysis.

The difluoro substitution is often introduced post-cyclopropanation due to the sensitivity of the fluorination step.

Introduction of the N-Methylmethanamine Group

The N-methylmethanamine moiety can be introduced by nucleophilic substitution or reductive amination:

- Direct substitution of a suitable leaving group (e.g., halide or tosylate) on the cyclopropylmethane intermediate with methylamine.

- Reductive amination of a cyclopropyl aldehyde with methylamine under reducing conditions.

An example from related cyclopropylamine derivatives shows that cyclopropylmethyl-methylamine can be coupled with activated acid derivatives using peptide coupling agents such as HATU in DMF with bases like N-ethyl-N,N-diisopropylamine, yielding amine products quantitatively.

Representative Preparation Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation | Alkene with gem-dimethyl + Simmons–Smith reagent | High | Forms 3,3-dimethylcyclopropane core |

| 2 | Electrophilic fluorination | N-Fluorobenzenesulfonimide (NFSI) | ~70% | Introduces 2,2-difluoro substituents |

| 3 | Functional group activation | Halogenation or tosylation at 1-position | Moderate | Prepares for amination |

| 4 | Amination | Reaction with methylamine, HATU, DIPEA in DMF | Quantitative | Forms N-methylmethanamine substituent |

Key Research Findings and Data

- The use of NFSI for selective difluorination is well-documented for related phosphonate compounds and can be adapted for cyclopropyl substrates.

- Amination via peptide coupling reagents (HATU) in polar aprotic solvents (DMF) with bases (DIPEA) provides high yields and clean conversions for cyclopropylmethyl amines.

- The difluorocyclopropyl moiety imparts unique electronic and steric properties, often enhancing biological activity in metalloenzyme inhibitors, as noted in patent US8883797B2.

- Purification typically involves aqueous-organic extraction and drying over MgSO4, followed by concentration without further purification when high yield and purity are achieved.

Summary Table of Preparation Methods

Additional Notes

- No direct literature or patent data explicitly detailing the full stepwise synthesis of 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine was found, but the above methods are inferred from closely related compounds and synthetic strategies.

- The compound's hydrochloride salt form is documented with molecular formula C6H11F2N and associated mass spectrometry data, indicating successful synthesis and characterization.

- The synthetic route must carefully control reaction conditions to avoid ring opening or defluorination due to the cyclopropane ring strain and fluorine reactivity.

Q & A

Q. What are the established synthetic routes for 1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine, and what intermediates are critical for optimizing yield?

The synthesis typically involves cyclopropanation of a pre-functionalized alkene followed by amine alkylation. A key intermediate is the cyclopropane precursor (e.g., 2,2-difluoro-3,3-dimethylcyclopropane carboxylic acid), which undergoes halogenation or activation for subsequent nucleophilic substitution with N-methylmethanamine. Multi-step protocols, such as those used for structurally similar cyclopropane derivatives, emphasize temperature control (<0°C for cyclopropanation) and anhydrous conditions to minimize side reactions . Yield optimization often relies on stoichiometric adjustments of the amine reagent and purification via column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the cyclopropane ring geometry, fluorine substituents, and amine functionalization. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, ¹⁹F NMR chemical shifts between -110 to -150 ppm are indicative of difluoro-substituted cyclopropanes. Differential Scanning Calorimetry (DSC) can assess thermal stability, particularly for cyclopropane ring strain .

Q. How does the compound’s solubility profile vary across solvents, and what factors influence this behavior?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to its amine and cyclopropane moieties but limited solubility in water. Fluorine substituents enhance lipophilicity, reducing aqueous solubility. Solubility can be improved via co-solvent systems (e.g., DMSO:water 1:1) or salt formation (e.g., hydrochloride). Temperature and pH adjustments (e.g., acidic buffers for protonation of the amine) are additional levers for solubility optimization .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic and steric effects of the difluoro-dimethylcyclopropane ring on reactivity?

DFT studies model the cyclopropane ring’s angle strain (≈60° bond angles) and hyperconjugation between fluorine substituents and the ring. Electron-withdrawing fluorine atoms increase electrophilicity at the cyclopropane carbons, influencing nucleophilic attack or ring-opening reactions. Steric effects from the dimethyl groups can be quantified using molecular volume maps, predicting regioselectivity in derivatization reactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in biological targets?

SAR studies involve systematic modifications:

- Cyclopropane substituents : Replacing fluorine with chlorine or hydrogen to assess halogen-dependent interactions.

- Amine functionalization : Comparing N-methyl with bulkier groups (e.g., N-isopropyl) to evaluate steric tolerance in enzyme binding pockets. Biological assays (e.g., enzyme inhibition, cell viability) are paired with computational docking to map pharmacophore features. For analogs, IC₅₀ shifts >10-fold often indicate critical substituent-target interactions .

Q. What in vitro methodologies assess metabolic stability, and how do structural features influence susceptibility to cytochrome P450 enzymes?

Liver microsomal assays (human or rodent) quantify metabolic half-life (t₁/₂) via LC-MS/MS. The tertiary amine is prone to N-demethylation by CYP3A4/5, while fluorine substituents retard oxidative degradation. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies primary metabolic pathways. Structural modifications, such as replacing N-methyl with N-cyclopropyl, can reduce CYP affinity .

Q. How should researchers resolve contradictory data in reactivity or bioactivity studies?

Contradictions often arise from impurities or solvent effects. Approaches include:

- Control experiments : Re-synthesize the compound under stringent purity protocols.

- Analytical validation : Use high-resolution LC-MS to confirm identity and quantify byproducts.

- Replicate assays : Test bioactivity in orthogonal systems (e.g., cell-free vs. cell-based assays). For example, discrepancies in enzyme inhibition may stem from residual DMSO; solvent-matched controls are essential .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.